HIV Protease Substrate 1

Description

Properties

Molecular Formula |

C92H133N27O23S |

|---|---|

Molecular Weight |

2017.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C92H133N27O23S/c1-7-51(4)77(88(136)114-76(50(2)3)87(135)109-64(36-39-73(95)123)81(129)107-62(80(128)110-66(90(138)139)20-13-43-105-92(99)100)18-8-9-41-103-78(126)53-25-27-54(28-26-53)116-117-55-29-31-56(32-30-55)118(5)6)115-86(134)70-21-14-46-119(70)89(137)68(47-52-23-33-57(121)34-24-52)112-84(132)67(48-74(96)124)111-82(130)63(35-38-72(94)122)108-85(133)69(49-120)113-83(131)65(106-79(127)60(93)17-12-42-104-91(97)98)37-40-75(125)102-45-44-101-61-19-10-16-59-58(61)15-11-22-71(59)143(140,141)142/h10-11,15-16,19,22-34,50-51,60,62-70,76-77,101,120-121H,7-9,12-14,17-18,20-21,35-49,93H2,1-6H3,(H2,94,122)(H2,95,123)(H2,96,124)(H,102,125)(H,103,126)(H,106,127)(H,107,129)(H,108,133)(H,109,135)(H,110,128)(H,111,130)(H,112,132)(H,113,131)(H,114,136)(H,115,134)(H,138,139)(H4,97,98,104)(H4,99,100,105)(H,140,141,142)/t51-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-,77-/m0/s1 |

InChI Key |

BYTQJXGDAWVWOK-CTAFNQJCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

HIV Protease Substrate 1 discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of HIV Protease Substrate 1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a widely used fluorogenic peptide for the continuous assay of HIV-1 protease activity. It covers the principles of its discovery, detailed synthesis strategies, and experimental protocols for its use.

Discovery and Principles

The development of effective HIV protease inhibitors, a cornerstone of antiretroviral therapy, relied on the creation of tools for high-throughput screening and detailed enzymatic analysis.[1][2][3] The discovery of fluorogenic substrates based on Fluorescence Resonance Energy Transfer (FRET) was a significant milestone in this endeavor.

1.1 The FRET Principle

FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[4] A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling.[4][5] For this to occur efficiently, the donor's emission spectrum must overlap with the acceptor's absorption spectrum, and the two molecules must be in close proximity (typically 10-100 Å).[4][5]

In the context of protease assays, a peptide substrate is synthesized to contain a fluorescent donor and a quencher (the acceptor). When the peptide is intact, the quencher is close to the fluorophore, suppressing its fluorescent signal.[6][7] Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to a measurable increase in fluorescence.[6][7]

1.2 Genesis of this compound

The first FRET-based substrate for HIV-1 protease was reported in 1990 by Matayoshi et al. in Science.[1][6] They designed a peptide sequence, DABCYL-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, derived from a natural processing site within the HIV Gag polyprotein.[1][8][9] The Tyr-Pro bond is the scissile bond recognized and cleaved by the protease.[1]

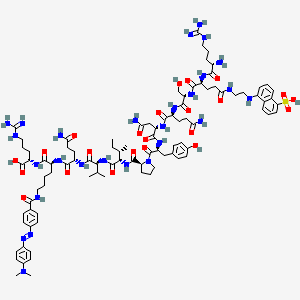

The commercially available "this compound" is a refined version of this original concept. Its sequence is Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg .[6] In this substrate, the fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), is attached to the side chain of a glutamic acid residue, and the quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), is attached to the side chain of a lysine residue.[4][6] The flanking arginine residues can improve solubility and interactions with the enzyme.

Caption: Principle of the FRET-based HIV Protease Assay.

Synthesis of this compound

The synthesis of this modified peptide is achieved through modern solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

2.1 Synthesis Strategy

The most efficient method for synthesizing FRET peptides like this compound involves the use of pre-derivatized amino acid building blocks.[4] This strategy incorporates the fluorophore and quencher during the stepwise assembly of the peptide on a solid support, which is more reliable than attempting to modify the full-length peptide in solution post-synthesis.

The key building blocks are:

-

Fmoc-Glu(EDANS)-OH: Attaches the EDANS fluorophore via the glutamic acid side chain.

-

Fmoc-Lys(DABCYL)-OH: Attaches the DABCYL quencher to the lysine side chain.

2.2 General Synthesis Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

2.3 Experimental Protocol: General SPPS Cycle

-

Resin Swelling: The solid support (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (including the special Fmoc-Glu(EDANS)-OH and Fmoc-Lys(DABCYL)-OH at the appropriate steps) is activated (e.g., with HBTU/DIPEA) and coupled to the free N-terminus on the resin.

-

Washing: The resin is washed again with DMF and Dichloromethane (DCM) to remove excess reagents.

-

Repeat: The cycle of deprotection, coupling, and washing is repeated until the full peptide sequence is assembled.

-

Final Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA) with scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Quantitative Data

The utility of a protease substrate is defined by its kinetic parameters, which describe the efficiency of the enzyme-substrate interaction.

3.1 Spectroscopic Properties

The EDANS/DABCYL FRET pair is characterized by the following spectral properties, which are essential for designing the assay.

| Parameter | Wavelength | Reference(s) |

| EDANS Excitation (λex) | ~340 nm | [6][8][9] |

| EDANS Emission (λem) | ~490-500 nm | [6][8][9] |

| DABCYL Absorption (λmax) | ~453-470 nm | [4] |

3.2 Kinetic Parameters

| Substrate Sequence | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference(s) |

| Dns-SQNYPIVWL | 29 | 5.4 | 180,000 | [10] |

| Phage Display Optimized | 15 | 7.4 | ~493,000 | [7][11] |

| Ac-SQNYPVV-NH₂ (non-fluorogenic) | 5500 | 54 | 9,800 | [12] |

Note: The kinetic values are highly dependent on assay conditions (pH, salt concentration, etc.). The data presented are for comparative purposes.

Experimental Protocols

The following is a standard protocol for measuring HIV-1 protease activity using this compound. This protocol is adapted from the product information sheet for commercially available reagents.[6]

4.1 Reagents and Preparation

-

Assay Buffer: 0.1 M Sodium Acetate, 1.0 M Sodium Chloride, 1.0 mM EDTA, 1.0 mM DTT, 10% DMSO, 1 mg/mL BSA, pH 4.7.

-

Substrate Stock Solution: 1 mM this compound in DMSO. Store desiccated and protected from light at 2–8 °C.

-

Substrate Working Solution: Dilute the 1 mM stock solution to 2 µM in Assay Buffer.

-

Enzyme: Recombinant HIV-1 Protease.

4.2 Assay Procedure

-

Pre-warm a fluorometer and UV-transparent cuvettes or a microplate reader and black microplates to 37 °C.

-

Set the spectrofluorometer wavelengths: Excitation at 340 nm and Emission at 490 nm.

-

Add an appropriate volume of the 2 µM substrate working solution to the cuvettes or wells.

-

Allow the substrate solution to equilibrate to 37 °C for 3-5 minutes.

-

Initiate the reaction by adding a small volume of the HIV-1 Protease solution (final volume should be <3% of the total assay volume).

-

Immediately begin monitoring the increase in fluorescence intensity at 490 nm over time.

-

Record data for 3-5 minutes, ensuring the initial reaction velocity is linear. The rate of cleavage is directly proportional to the rate of fluorescence increase.

Role in HIV Life Cycle & Drug Development

HIV Protease is essential for the viral life cycle. It functions after the virus has budded from the host cell, cleaving large Gag and Gag-Pol polyproteins into their functional, mature protein components.[9] Without this processing step, the viral particles are non-infectious.[9] Substrates like the one described here were instrumental in developing protease inhibitors, which act by blocking the active site of the enzyme, preventing polyprotein cleavage and halting viral maturation.

Caption: Role of HIV Protease in Viral Maturation.

References

- 1. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis and characterization of fluorogenic peptide substrate of HIV-1 protease based on fluorescence resonance energy transfer [nasplib.isofts.kiev.ua]

- 11. researchgate.net [researchgate.net]

- 12. HIV-1 Protease Substrate - Echelon Biosciences [echelon-inc.com]

An In-depth Technical Guide to HIV Protease Substrate 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a widely used fluorogenic substrate for Human Immunodeficiency Virus (HIV) Protease 1, an essential enzyme in the viral life cycle and a key target for antiretroviral therapy. The substrate, a synthetic peptide incorporating a Förster Resonance Energy Transfer (FRET) pair, is instrumental in high-throughput screening of potential HIV protease inhibitors and in conducting fundamental enzymatic studies.

Chemical Structure and Properties

HIV Protease Substrate 1 is a synthetic peptide designed to mimic a natural cleavage site of the HIV Gag polyprotein. Its sequence is derivatized with a fluorophore, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a quencher, 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL), to enable enzymatic activity detection by fluorescence.

The most commonly utilized sequence is: Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg

The HIV protease cleaves the peptide bond between the tyrosine (Tyr) and proline (Pro) residues. This separation of the EDANS donor and the DABCYL acceptor moieties results in a quantifiable increase in fluorescence, forming the basis of FRET-based assays.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value |

| Full Sequence | Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg |

| Molecular Formula | C₉₂H₁₃₃N₂₇O₂₃S |

| Molecular Weight | 2017.3 Da |

| Excitation Maximum (λex) | ~340 nm |

| Emission Maximum (λem) | ~490 nm (post-cleavage) |

| Cleavage Site | Tyr-Pro |

Quantitative Biochemical Data

The interaction of this compound with HIV-1 protease has been characterized to determine its kinetic parameters. These values are crucial for comparative studies of enzyme efficiency and inhibitor potency. The catalytic efficiency (kcat/KM) can vary between different HIV-1 subtypes.

Table 2: Kinetic Constants for HIV-1 Protease Subtypes with Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg

| HIV-1 Protease Subtype | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| A | ~7 - 9 | 114.2 | (6.1 - 7.9) x 10⁴ |

| B | ~7 - 9 | 97.1 | (7.2 - 9.3) x 10⁴ |

| C | ~7 - 9 | 36.0 | (1.9 - 2.5) x 10⁵ |

Data sourced from a study by Coman et al., which characterized the kinetic parameters of various HIV-1 protease subtypes.[1]

A highly sensitive fluorogenic assay using a similar EDANS/DABCYL FRET substrate has been developed, which allows for the determination of the dissociation constant (Kd) of the active HIV-1 protease dimer, a critical parameter for assays with tight-binding inhibitors. This study reported a dimer Kd of approximately 23 pM .[2]

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this modified peptide is achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (Arg(Pbf), Glu(O-tBu), Ser(tBu), Gln(Trt), Asn(Trt), Tyr(tBu), Pro, Ile, Val)

-

Fmoc-Glu(EDANS)-OH

-

Fmoc-Lys(DABCYL)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, Piperidine)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Reversed-phase HPLC system

-

Lyophilizer

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

-

First Amino Acid Coupling: Couple the first amino acid (Fmoc-Arg(Pbf)-OH) to the deprotected resin using a coupling agent like HBTU and a base such as DIPEA in DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For the modified residues, use Fmoc-Lys(DABCYL)-OH and Fmoc-Glu(EDANS)-OH at the appropriate positions in the sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify using a preparative reversed-phase HPLC system with a C18 column.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a powder.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

FRET-Based HIV-1 Protease Cleavage Assay

This protocol outlines a typical fluorometric assay to measure the enzymatic activity of HIV-1 protease.

Materials:

-

This compound

-

Recombinant HIV-1 Protease

-

Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M NaCl, 1.0 mM EDTA, 1.0 mM DTT, 1 mg/mL BSA, pH 4.7)

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Substrate Preparation: Prepare a stock solution of the this compound in DMSO (e.g., 1 mM).

-

Working Solution Preparation: Dilute the substrate stock solution to the desired final concentration in the assay buffer.

-

Enzyme Preparation: Prepare a solution of recombinant HIV-1 protease in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the substrate working solution to each well.

-

Initiation of Reaction: Initiate the reaction by adding the HIV-1 protease solution to the wells. Include a negative control with no enzyme.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.

-

Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of substrate cleavage is proportional to the increase in fluorescence.

Surface Plasmon Resonance (SPR) for Binding Analysis (Hypothetical Protocol)

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

HIV-1 Protease

-

This compound

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization: Immobilize the HIV-1 protease onto the surface of a sensor chip using standard amine coupling chemistry. A control flow cell should be prepared similarly but without the protease.

-

Analyte Preparation: Prepare a series of dilutions of the this compound in the running buffer.

-

Binding Measurement: Inject the different concentrations of the substrate over the protease-immobilized and control flow cells.

-

Data Acquisition: Monitor the change in response units (RU) in real-time to obtain sensorgrams for association and dissociation phases.

-

Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound substrate.

-

Data Analysis: Subtract the signal from the control flow cell from the active flow cell. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

The following diagrams illustrate the FRET mechanism and a typical experimental workflow for inhibitor screening.

Caption: FRET mechanism of this compound cleavage.

Caption: Workflow for high-throughput screening of HIV-1 protease inhibitors.

References

Biophysical Properties of HIV-1 Protease Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biophysical properties of substrates recognized and cleaved by the Human Immunodeficiency Virus Type 1 (HIV-1) protease. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the proteolytic processing of Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for viral maturation and infectivity.[1][2] A thorough understanding of the interactions between HIV-1 protease and its substrates is paramount for the development of effective antiretroviral therapies.[1][3]

HIV-1 protease is a homodimeric aspartyl protease that recognizes and cleaves at least ten different cleavage sites within the viral polyproteins.[1][4] These substrates do not share a strict consensus sequence, yet the protease exhibits remarkable specificity. This specificity is not solely determined by the primary amino acid sequence but is also heavily influenced by the three-dimensional shape and conformational dynamics of the substrate within the enzyme's active site.[4][5]

This guide will delve into the quantitative biophysical parameters that govern this molecular recognition, detail the experimental methodologies used to determine these properties, and provide visual representations of key processes.

Quantitative Biophysical Data

The interaction between HIV-1 protease and its substrates can be characterized by several key kinetic and thermodynamic parameters. These values provide a quantitative measure of binding affinity, catalytic efficiency, and substrate preference. The following tables summarize representative data for various HIV-1 protease substrates. It is important to note that "Substrate 1" is not a standard nomenclature; therefore, data for several well-characterized natural cleavage sites are presented.

| Substrate (Cleavage Site) | Sequence (P4-P4') | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| MA-CA | Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2 | 1300 | 2.5 | 1.9 x 103 | FNAS (1989) 86:8388 |

| CA-p2 | Ac-Ala-Thr-Ile-Met-Met-Gln-Arg-Gly-NH2 | 4700 | 2.9 | 6.2 x 102 | JBC (1991) 266:14847 |

| p2-NC | Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-Gln-NH2 | 1700 | 1.8 | 1.1 x 103 | BBRC (1990) 171:190 |

| NC-p1 (Native) | KIVKCF↓NCGK | 160 ± 20 | 0.21 ± 0.01 | 1.3 x 103 | [6] |

| NC-p1 (N17F mutant) | KIVKCF↓FCGK | 22 ± 4 | 0.50 ± 0.02 | 2.3 x 104 | [6] |

Table 1: Kinetic Parameters of HIV-1 Protease Substrate Cleavage. This table presents the Michaelis constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for the cleavage of various synthetic oligopeptide substrates corresponding to natural cleavage sites in the Gag polyprotein. A lower Km indicates a higher binding affinity, while a higher kcat/Km reflects greater catalytic efficiency. The data for the NC-p1 site and its mutant highlight how a single amino acid substitution can significantly alter cleavage efficiency.[6]

| Substrate Complex | PDB ID | Resolution (Å) | Key Structural Features | Reference |

| Protease + MA-CA | 1KJF | 1.80 | Asymmetric binding in the symmetric active site. | [5] |

| Protease + CA-p2 | 1KJG | 2.00 | Extensive hydrogen bonding network with the substrate backbone. | [5] |

| Protease + p2-NC | 1KJH | 1.90 | Shape complementarity is a major determinant of specificity. | [5] |

| Protease + p1-p6 | 1KJI | 2.00 | Water molecules mediate interactions between protease and substrate. | [5] |

| Protease + RT-RH | 1KJK | 1.80 | Substrate adopts a conserved "envelope" of conformations. | [5] |

| Protease + RH-IN | 1KJL | 2.00 | No single substrate side-chain hydrogen bond is conserved across all complexes. | [5] |

Table 2: Structural Data of HIV-1 Protease-Substrate Complexes. This table summarizes key crystallographic data for complexes of an inactive (D25N) HIV-1 protease variant with six different natural substrate peptides. These structures reveal that while the protease active site is symmetric, the substrates bind asymmetrically.[4][5] Specificity appears to be driven more by the overall shape of the substrate rather than specific side-chain interactions.[5]

Experimental Protocols

The characterization of HIV-1 protease-substrate interactions relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for commonly employed techniques.

Förster Resonance Energy Transfer (FRET) Assay for Protease Activity

This is a continuous, fluorescence-based assay used to measure the kinetics of substrate cleavage.

-

Principle: A synthetic peptide substrate is designed with a fluorescent donor and a quencher molecule at its ends. In the intact peptide, the quencher dampens the fluorescence of the donor. Upon cleavage by HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the rate of cleavage.[7]

-

Materials:

-

Procedure:

-

Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the substrate in assay buffer to determine Km.

-

Add a fixed concentration of HIV-1 protease to each well of a microplate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Immediately measure the fluorescence intensity over time in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).[9]

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with the binding of a substrate (or inhibitor) to the protease, allowing for the determination of the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

-

Principle: A solution of the substrate is titrated into a solution containing the HIV-1 protease. The heat released or absorbed upon binding is measured.

-

Materials:

-

Purified recombinant HIV-1 protease.

-

Synthetic peptide substrate (or inhibitor).

-

ITC instrument.

-

Matching buffer for both protease and substrate solutions.

-

-

Procedure:

-

Dialyze both the protease and substrate against the same buffer to minimize heat of dilution effects.

-

Load the protease solution into the sample cell of the ITC instrument.

-

Load the substrate solution into the injection syringe.

-

Perform a series of small, sequential injections of the substrate into the protease solution.

-

Measure the heat change after each injection.

-

Integrate the heat peaks and plot the heat change per injection against the molar ratio of substrate to protease.

-

Fit the resulting binding isotherm to a suitable binding model to determine Kd, ΔH, and n.

-

X-ray Crystallography for Structural Analysis

This technique provides high-resolution, three-dimensional structures of the HIV-1 protease in complex with its substrates, offering insights into the molecular basis of recognition and specificity.

-

Principle: Crystals of the protease-substrate complex are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. To prevent cleavage, an inactive protease mutant (e.g., D25N) is often used.[5]

-

Materials:

-

Highly purified, concentrated solution of inactive HIV-1 protease.

-

Synthetic peptide substrate.

-

Crystallization screening kits and reagents.

-

X-ray diffraction equipment (synchrotron source preferred).

-

-

Procedure:

-

Mix the inactive protease with a molar excess of the substrate peptide.

-

Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) using techniques like hanging drop or sitting drop vapor diffusion.

-

Optimize the conditions that yield diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Build and refine the atomic model of the protease-substrate complex.[5]

-

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows related to the study of HIV-1 protease substrates.

Figure 1: Workflow for kinetic analysis of HIV-1 protease activity using a FRET-based assay.

Figure 2: Conceptual diagram of HIV-1 protease substrate recognition.

Figure 3: Schematic of HIV-1 protease cleavage sites within the Gag-Pol polyprotein.

References

- 1. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. Factors Influencing the Binding of HIV‐1 Protease Inhibitors: Insights from Machine Learning Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 5. Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 8. mdpi.com [mdpi.com]

- 9. abcam.cn [abcam.cn]

A Deep Dive into HIV-1 Protease: Substrate Recognition, Specificity, and Therapeutic Targeting

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease, a homodimeric aspartyl protease, is an indispensable enzyme in the viral life cycle.[1][2] It is responsible for the post-translational processing of the Gag and Gag-Pol precursor polyproteins, cleaving them at specific sites to yield mature, functional structural proteins and enzymes.[1][3] This maturation process is absolutely critical for the production of infectious virions, making the protease a prime target for antiretroviral therapy.[1][4] The development of protease inhibitors (PIs) marked a turning point in the treatment of HIV/AIDS and stands as a major success of structure-based drug design.[1][5]

This technical guide provides an in-depth exploration of the molecular mechanisms governing HIV-1 protease substrate recognition and specificity. It details the intricate interplay of structural features, substrate sequence, and enzyme dynamics that dictate cleavage efficiency. Furthermore, it presents quantitative kinetic data, outlines key experimental protocols for studying the enzyme, and discusses the implications of these fundamentals for drug design and the challenge of overcoming drug resistance.

The Mechanism of Substrate Recognition and Catalysis

HIV-1 protease functions as a C2-symmetric homodimer, with each 99-amino acid monomer contributing a catalytic aspartate residue (Asp25) to the active site.[1] This active site is located at the dimer interface, buried beneath two flexible β-hairpin structures known as "flaps".[1] The recognition of a substrate is a highly specific process, primarily determined by interactions within an extended binding cleft that accommodates an octapeptide sequence of the substrate, denoted P4 through P4' (where the scissile bond is between P1 and P1').[6][7]

The specificity is not dictated by a strict consensus sequence but rather by a preference for a particular "shape" and pattern of hydrophobicity and hydrogen bonding.[4][8] The S1 and S1' pockets of the enzyme, for instance, are large and hydrophobic, accommodating large hydrophobic residues at the P1 and P1' positions of the substrate.[9][10] The S2 and S2' subsites are bi-specific, capable of accommodating different side chains depending on the nature of the P1' residue, a unique feature that allows the protease to cleave diverse sequences, including those with a proline at P1'.[7]

The catalytic mechanism is characteristic of aspartyl proteases. One of the catalytic aspartates (Asp25) acts as a general base, activating a water molecule for a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. The other aspartate (Asp25') acts as a general acid, protonating the nitrogen of the peptide bond to facilitate its cleavage, leading to the formation of a tetrahedral intermediate which then collapses to release the products.[6]

Quantitative Analysis of Substrate Specificity and Inhibition

The efficiency with which HIV-1 protease cleaves its various substrate sites differs significantly. This differential processing is quantified by kinetic parameters such as the Michaelis constant (Km), the catalytic rate constant (kcat), and the specificity constant (kcat/Km). Similarly, the potency of inhibitors is measured by the inhibition constant (Ki).

Table 1: Kinetic Parameters for HIV-1 Protease Cleavage of Natural Substrate Sequences

| Substrate Cleavage Site | Sequence (P4-P4') | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| MA/CA | S-Q-N-YP-I-V-Q | 71 ± 7 | - | - | [11] |

| p7/p1 (NC/p1) | E-R-Q-A-NF-L-G-K | 99 ± 8 | 0.152 ± 0.002 | 1.56 ± 0.11 | [5] |

| Fluorogenic (ER) | Ac-T-I-Nle-[Phe(NO₂)]E-R-NH₂ | 0.8 | - | 21,000 | [12] |

| Fluorogenic (QR) | Ac-T-I-Nle-[Phe(NO₂)]Q-R-NH₂ | 15 | - | 420 | [12] |

| Note: Nle is norleucine. The scissile bond is indicated by *. Some values were not reported in the cited abstracts. |

Table 2: Inhibition Constants (Ki) of FDA-Approved Protease Inhibitors

| Inhibitor | Ki vs Wild-Type HIV-1 PR (nM) | Ki vs Wild-Type HIV-2 PR (nM) | Reference |

| Darunavir | 0.01 | 0.17 | [13] |

| Lopinavir | 0.0083 | 0.7 | [13] |

| Saquinavir | 0.3 | 0.6 | [13] |

| Tipranavir | 0.019 | 0.45 | [13] |

| Atazanavir | - | - | - |

| Indinavir | - | - | - |

| Nelfinavir | - | - | - |

| Ritonavir | - | - | - |

| Amprenavir | - | - | - |

| Note: Ki values can vary based on assay conditions. Data for some inhibitors against HIV-2 PR was specifically highlighted in the source. |

Table 3: Effect of Resistance Mutations on Substrate and Inhibitor Binding

| Protease Variant | Substrate | Km (µM) | Inhibitor | Ki (pM) | Fold Change in Ki vs WT | Reference |

| Wild-Type | MA/CA | 71 ± 7 | Darunavir Analog | 1.9 | - | [11] |

| I84V | MA/CA | 66 ± 4 | Darunavir Analog | 16 | 8.4x | [11] |

| V82I | MA/CA | 62 ± 4 | Darunavir Analog | 13 | 6.8x | [11] |

| I50V | - | - | Darunavir Analog | 42 | 22.1x | [11] |

| V32I | p2-NC based | ~3x increase vs WT | - | - | - | [14] |

| Note: Fold change indicates the decrease in inhibitor potency. |

Experimental Protocols

Studying the kinetics and inhibition of HIV-1 protease requires pure, active enzyme and robust assay systems. Below are outlines of key experimental methodologies.

Recombinant Expression and Purification of HIV-1 Protease

Recombinant HIV-1 protease is typically overexpressed in E. coli, where it often accumulates in insoluble inclusion bodies due to its toxicity and hydrophobicity.[3][6]

-

Cloning: The gene encoding the 99-amino acid protease is cloned into an expression vector, such as pET. Often, fusion tags (e.g., His-tag, Thioredoxin) are added to aid in purification and improve solubility.[2][6][15]

-

Expression: The expression vector is transformed into an E. coli strain like BL21(DE3). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).[3]

-

Cell Lysis & Inclusion Body Isolation: Cells are harvested and lysed. Insoluble inclusion bodies are collected by centrifugation and washed, typically with detergents like Triton X-100, to remove contaminating proteins.[3]

-

Solubilization and Refolding: The purified inclusion bodies are solubilized using strong denaturants like 8M urea or 6M guanidine hydrochloride. The protease is then refolded into its active dimeric conformation by rapid or stepwise dilution into a refolding buffer, often at a slightly acidic pH (e.g., pH 4.0-5.5) and low temperature (4°C).[3]

-

Purification: The refolded, active protease is purified to homogeneity using a combination of chromatography techniques. Common steps include:

-

Purity and Activity Assessment: Purity is confirmed by SDS-PAGE, and enzyme concentration is determined. The specific activity is measured using a standardized kinetic assay.[15]

FRET-Based Protease Activity Assay

Förster Resonance Energy Transfer (FRET) assays are the most common method for continuously monitoring protease activity in a high-throughput format.[17] They rely on a synthetic peptide substrate containing a fluorophore and a quencher pair.

-

Principle: An oligopeptide substrate, mimicking a natural cleavage site, is synthesized with a fluorescent donor (e.g., EDANS, HiLyte Fluor™ 488, AcGFP1) on one side of the scissile bond and a quencher acceptor (e.g., DABCYL, QXL™ 520, mCherry) on the other.[18][19] In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[18]

-

Assay Components:

-

Assay Buffer: Typically a sodium acetate or MES buffer at the optimal pH for the enzyme (pH 4.7-6.5), often containing NaCl to modulate activity.[19][20]

-

Recombinant HIV-1 Protease: Purified enzyme at a known concentration.

-

FRET Substrate: At various concentrations to determine Km and Vmax.

-

Test Compound/Inhibitor: Dissolved in a suitable solvent (e.g., DMSO) for inhibitor screening.

-

-

Procedure (96-well plate format): a. To each well, add the assay buffer. b. For inhibition assays, add the test compound or a known inhibitor (e.g., Pepstatin A) and incubate with the enzyme for a set period (e.g., 15 minutes at room temperature).[21] c. Initiate the reaction by adding the FRET substrate to all wells. d. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths (e.g., Ex/Em = 330/450 nm or 490/520 nm).[18] e. Measure the increase in fluorescence over time in kinetic mode (e.g., for 1-3 hours at 37°C).[21]

-

Data Analysis: a. The initial reaction velocity (V₀) is calculated from the linear portion of the fluorescence versus time plot. b. For enzyme kinetics, V₀ is plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and kcat.[12] c. For inhibitor screening, the percent inhibition is calculated relative to a no-inhibitor control. The IC₅₀ is determined by plotting percent inhibition against inhibitor concentration. Ki can then be calculated.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between the protease and its inhibitors or substrates.[22][23]

-

Principle: One molecule (the ligand, e.g., HIV-1 protease) is immobilized on a gold-coated sensor chip. A solution containing the other molecule (the analyte, e.g., an inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).[23]

-

Procedure Outline: a. Immobilization: HIV-1 protease is covalently immobilized to a sensor chip (e.g., a CM5 chip) via amine coupling. A reference flow cell is prepared (mock-coupled) to subtract bulk refractive index changes.[24] b. Binding Measurement: A series of analyte (inhibitor) concentrations are injected over the ligand and reference surfaces at a constant flow rate. The binding is monitored in real-time, generating a sensorgram (RU vs. time). c. Dissociation: After the association phase, buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand. d. Regeneration: A specific solution is injected to remove all bound analyte, preparing the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Drug Resistance and Specificity

The high mutation rate of HIV-1 leads to the rapid emergence of drug-resistant strains, a major challenge in antiretroviral therapy.[4] Resistance mutations in the protease gene can be broadly categorized:

-

Primary/Active Site Mutations: Occur within the substrate-binding cleft (e.g., V82A, I84V, I50V). These mutations directly interfere with inhibitor binding, often by reducing van der Waals contacts or creating steric hindrance, thereby increasing the Ki.[11][25]

-

Secondary/Non-Active Site Mutations: Occur distal to the active site. These mutations often act compensatorily, restoring the catalytic efficiency of a protease impaired by primary mutations. They can also influence drug resistance by altering the conformational dynamics and flexibility of the enzyme, which indirectly affects the active site geometry and inhibitor affinity.[1][25]

A crucial aspect of resistance is that the protease must retain its ability to process natural Gag and Gag-Pol substrates. Therefore, mutations that severely compromise substrate binding are not viable.[4] This creates a therapeutic window: inhibitors that bind more tightly to the conserved features of the substrate-enzyme interaction are predicted to be more resilient to resistance.[26]

Conclusion

A thorough understanding of HIV-1 protease substrate recognition is fundamental to both basic virology and advanced drug development. The enzyme's specificity is a complex interplay of shape recognition, subsite preferences, and conformational dynamics, allowing it to process a diverse set of native substrates while being susceptible to targeted inhibition. The quantitative kinetic and biophysical assays outlined here are the cornerstone tools for characterizing enzyme function and inhibitor potency. As the virus continues to evolve under therapeutic pressure, a continued, deep-seated investigation into the molecular basis of substrate binding and the mechanisms of resistance will be paramount for designing the next generation of durable and highly potent antiretroviral agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cloning and Expression of Soluble Recombinant HIV-1 CRF35 Protease-HP Thioredoxin Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and Purification of HIV-1 Protease and the Establishment of a Method for Protease Inhibitor Screening [virosin.org]

- 4. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gag precursor contains a specific HIV-1 protease cleavage site between the NC (P7) and P1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholar.vnu.edu.vn [scholar.vnu.edu.vn]

- 16. Affinity purification of HIV-1 and HIV-2 proteases from recombinant E. coli strains using pepstatin-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 18. eurogentec.com [eurogentec.com]

- 19. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HIV-1 Protease Uses Bi-Specific S2/S2’ Subsites To Optimize Cleavage of Two Classes of Target Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abcam.co.jp [abcam.co.jp]

- 22. beactica.com [beactica.com]

- 23. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 24. researchgate.net [researchgate.net]

- 25. Drug resistance in HIV-1 protease: Flexibility-assisted mechanism of compensatory mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

A Deep Dive into the Structural Choreography of HIV-1 Protease and its Substrates: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of HIV-1 protease in complex with its substrates. Understanding this intricate molecular interplay is paramount for the rational design of novel and potent antiretroviral drugs that can combat the ever-evolving challenge of drug resistance. This document details the key experimental methodologies, presents quantitative data on protease-substrate interactions, and visualizes the critical molecular mechanisms and experimental workflows.

The Critical Role of HIV-1 Protease in the Viral Lifecycle

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle.[1] It functions as a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site.[2][3] The primary role of HIV-1 protease is to cleave the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[4][5][6] This proteolytic processing is a critical step in the maturation of infectious virions, making the protease a prime target for antiretroviral therapy.[2][6]

Unraveling the Structure: Key Experimental Techniques

The three-dimensional structures of HIV-1 protease-substrate complexes have been largely elucidated through a combination of powerful biophysical and computational techniques.

X-Ray Crystallography

X-ray crystallography has been instrumental in providing high-resolution snapshots of HIV-1 protease in complex with its substrates and inhibitors.[7][8][9] To capture the enzyme-substrate complex without cleavage, researchers often utilize an inactive variant of the protease, typically with a mutation in the catalytic aspartate (e.g., D25N).[10][11]

Detailed Experimental Protocol for X-Ray Crystallography:

-

Protein Expression and Purification:

-

The gene for the HIV-1 protease (wild-type or an inactive mutant) is cloned into an expression vector, often with a tag for purification (e.g., His-tag).

-

The protein is overexpressed in a suitable host, such as Escherichia coli.

-

The cells are lysed, and the protease is purified using a combination of chromatography techniques, including affinity chromatography, ion exchange, and size exclusion chromatography.

-

-

Complex Formation:

-

The purified, inactive protease is incubated with a synthetic peptide corresponding to a specific substrate cleavage site to form the protease-substrate complex.[10]

-

-

Crystallization:

-

The protease-substrate complex is subjected to various crystallization screening conditions, varying parameters such as pH, temperature, precipitant concentration (e.g., polyethylene glycol, ammonium sulfate), and the presence of additives.[7]

-

Crystals suitable for X-ray diffraction are grown, typically over several days to weeks.

-

-

Data Collection and Structure Determination:

-

The crystals are cryo-cooled to minimize radiation damage and mounted on a goniometer.[9]

-

X-ray diffraction data are collected using a synchrotron source or a rotating anode generator.[9][12]

-

The diffraction patterns are processed to determine the unit cell dimensions and space group.[9]

-

The structure is solved using molecular replacement, using a known protease structure as a model, or through experimental phasing methods like multiple isomorphous replacement.[12]

-

The initial model is then refined against the experimental data to produce the final, high-resolution structure.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the dynamic nature of the HIV-1 protease-substrate interaction in solution.[13][14] It can be used to determine binding kinetics, identify conformational changes upon substrate binding, and characterize the motions of the flexible "flap" regions that cover the active site.[3][13][15]

Detailed Experimental Protocol for NMR Spectroscopy:

-

Isotope Labeling:

-

For protein NMR, the protease is typically expressed in minimal media supplemented with 15N-labeled ammonium chloride and/or 13C-labeled glucose to produce isotopically enriched protein. This is essential for detecting the protein signals.

-

-

Sample Preparation:

-

The purified, isotopically labeled, inactive protease is buffer-exchanged into a suitable NMR buffer, and the substrate is added.

-

-

NMR Data Acquisition:

-

A series of NMR experiments are performed, such as Heteronuclear Single Quantum Coherence (HSQC) to monitor chemical shift perturbations upon substrate binding, and relaxation dispersion experiments (e.g., Carr-Purcell-Meiboom-Gill) to probe the kinetics and thermodynamics of the interaction.[13][16]

-

-

Data Analysis:

-

The NMR data are processed and analyzed to extract information on binding affinities (KD), association (kon) and dissociation (koff) rates, and changes in protein dynamics.[13]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction between the protease and its substrates or inhibitors.[17][18]

Detailed Experimental Protocol for Isothermal Titration Calorimetry:

-

Sample Preparation:

-

Purified protease and a synthetic substrate peptide are prepared in the same buffer to minimize heat of dilution effects.

-

The concentrations of the protein and ligand are precisely determined.

-

-

ITC Experiment:

-

The protease solution is placed in the sample cell of the calorimeter, and the substrate solution is loaded into the injection syringe.

-

A series of small injections of the substrate are made into the protease solution, and the heat released or absorbed during the binding event is measured.[19]

-

-

Data Analysis:

-

The resulting thermogram is integrated to determine the heat change per injection.

-

The data are fit to a suitable binding model to extract the thermodynamic parameters (KD, ΔH, and ΔS).[20]

-

Förster Resonance Energy Transfer (FRET) Assays

FRET-based assays are widely used for continuously monitoring the catalytic activity of HIV-1 protease and for high-throughput screening of inhibitors.[6][21] These assays utilize a synthetic peptide substrate containing a FRET donor and quencher pair.[5]

Detailed Experimental Protocol for FRET-based Protease Activity Assay:

-

Substrate Design:

-

Assay Setup:

-

The FRET substrate is incubated with HIV-1 protease in a suitable assay buffer.

-

The reaction is typically carried out in a microplate format for high-throughput screening.[6]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

-

For inhibitor screening, the assay is performed in the presence of test compounds, and the IC50 values are calculated.[22]

-

Quantitative Insights into Protease-Substrate Interactions

The following tables summarize key quantitative data obtained from various studies on HIV-1 protease-substrate and protease-inhibitor interactions.

Table 1: Binding Affinities and Kinetics of HIV-1 Protease-Substrate/Inhibitor Interactions

| Ligand | Protease Variant | Method | KD | kon (M-1s-1) | koff (s-1) | Reference |

| Capsid/p2 substrate analog | D25N | NMR | 0.27 ± 0.05 mM | < 2 x 104 | < 10 | [13] |

| Amprenavir (APV) | Wild-type | ITC | 3.9 x 10-10 M | - | - | [17] |

| TMC114 (Darunavir) | Wild-type | ITC | 4.5 x 10-12 M | - | - | [17] |

| Amprenavir (APV) | MDR Mutant | ITC | - | - | - | [17] |

| TMC114 (Darunavir) | MDR Mutant | ITC | - | - | - | [17] |

| Amprenavir (APV) | I50V Mutant | ITC | 1.47 x 10-7 M | - | - | [18] |

| Amprenavir (APV) | V82F/I84V Mutant | ITC | 1.04 x 10-7 M | - | - | [18] |

| TMC-126 | I50V Mutant | ITC | 1.6 x 10-10 M | - | - | [18] |

| TMC-126 | V82F/I84V Mutant | ITC | 2.3 x 10-10 M | - | - | [18] |

| JG-365 (inhibitor) | Wild-type | - | Ki = 0.24 nM | - | - | [8] |

Table 2: Thermodynamic Parameters of HIV-1 Protease-Inhibitor Binding

| Inhibitor | Protease Variant | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Amprenavir (APV) | Wild-type | ITC | -12.8 | -6.9 | -5.9 | [18] |

| TMC-126 | Wild-type | ITC | -15.6 | -12.0 | -3.6 | [18] |

| TMC114 (Darunavir) | Wild-type | ITC | -15.2 | -12.1 | -3.1 | [17] |

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in the structural analysis and function of HIV-1 protease.

Structural Determinants of Substrate Specificity and Drug Resistance

The specificity of HIV-1 protease is not determined by a strict consensus sequence but rather by the overall shape and chemical nature of the substrate.[1][10][11] The "substrate envelope" hypothesis suggests that the protease active site forms a general shape that accommodates various substrate side chains.[4] Substrates that fit well within this envelope are cleaved efficiently.

Drug resistance in HIV-1 often arises from mutations within the protease gene.[4] These mutations can alter the shape and dynamics of the active site, leading to reduced binding of inhibitors while still allowing for the processing of natural substrates.[4][23] Some mutations occur in the flexible flap regions, affecting the dynamics of substrate and inhibitor binding.[2][24] Understanding the structural and dynamic consequences of these mutations is crucial for the development of second-generation protease inhibitors that are less susceptible to resistance.[4]

Conclusion and Future Directions

The structural analysis of HIV-1 protease-substrate complexes has been a cornerstone of modern structure-based drug design, leading to the development of highly effective antiretroviral therapies. A multi-faceted approach, combining X-ray crystallography, NMR spectroscopy, ITC, and FRET-based assays, provides a comprehensive understanding of the molecular recognition, catalysis, and dynamics of this critical viral enzyme. Future research will continue to focus on characterizing the structural and dynamic landscape of drug-resistant protease variants to guide the development of novel inhibitors that can overcome the challenge of resistance and improve the long-term efficacy of HIV treatment. The application of computational methods, such as molecular dynamics simulations, will also play an increasingly important role in elucidating the complex interplay between protease, substrates, and inhibitors at an atomic level.[24][25][26][27][28]

References

- 1. academic.oup.com [academic.oup.com]

- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding kinetics and substrate selectivity in HIV-1 protease−Gag interactions probed at atomic resolution by chemical exchange NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurogentec.com [eurogentec.com]

- 6. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 7. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]

- 8. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 11. Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocryst-stud.home.amu.edu.pl [biocryst-stud.home.amu.edu.pl]

- 13. A solution NMR study of the binding kinetics and the internal dynamics of an HIV-1 protease-substrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A diverse view of protein dynamics from NMR studies of HIV-1 protease flaps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Binding kinetics and substrate selectivity in HIV-1 protease-Gag interactions probed at atomic resolution by chemical exchange NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 22. Quantitative assessment of in vivo HIV protease activity using genetically engineered QD-based FRET probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Altered Substrate Specificity of Drug-Resistant Human Immunodeficiency Virus Type 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. HIV-1 Protease Substrate Binding and Product Release Pathways Explored with Coarse-Grained Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. HIV-1 protease molecular dynamics of a wild-type and of the V82F/I84V mutant: Possible contributions to drug resistance and a potential new target site for drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. theory.rutgers.edu [theory.rutgers.edu]

A Technical Guide to the Kinetic Characterization of HIV Protease Substrate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies for the kinetic characterization of Human Immunodeficiency Virus (HIV) protease substrate hydrolysis. A thorough understanding of the kinetic parameters governing the interaction between HIV protease and its substrates is fundamental for the development of effective antiretroviral therapies. This document outlines key experimental protocols, presents quantitative data for various substrates, and visualizes the underlying enzymatic mechanisms and experimental workflows.

Introduction to HIV Protease and its Role in the Viral Lifecycle

The HIV-1 protease, a dimeric aspartyl protease, is a critical enzyme in the lifecycle of the human immunodeficiency virus.[1] It is responsible for the post-translational processing of the Gag and Gag-Pol polyprotein precursors, cleaving them into mature, functional viral proteins.[2][3] This proteolytic activity is essential for the assembly of infectious virions.[4] Inhibition of HIV protease activity results in the production of immature, non-infectious viral particles, making it a prime target for antiretroviral drug development.[1]

The specificity of HIV protease is determined by the amino acid sequence of its substrates, particularly the residues at and surrounding the cleavage site.[2] The enzyme typically recognizes and cleaves a specific peptide bond between a tyrosine or phenylalanine residue and a proline or leucine residue. A comprehensive understanding of the kinetics of this cleavage is crucial for designing potent and specific inhibitors.

Fundamental Principles of Enzyme Kinetics

The hydrolysis of a substrate (S) by HIV protease (E) to form a product (P) can be described by the Michaelis-Menten model. This model assumes the formation of an enzyme-substrate complex (ES) which then breaks down to release the product and the free enzyme.

The key kinetic parameters derived from this model are:

-

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate. A lower Km value indicates a higher affinity.

-

Catalytic Constant (kcat): Also known as the turnover number, it represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.

-

Catalytic Efficiency (kcat/Km): This ratio is a measure of the overall efficiency of the enzyme. It takes into account both the binding of the substrate and the catalytic conversion to product.

Quantitative Kinetic Data for HIV Protease Substrates

The kinetic parameters for the hydrolysis of various substrates by HIV-1 protease have been determined using a range of experimental techniques. The following tables summarize key quantitative data for both synthetic oligopeptide substrates and natural cleavage sites within the HIV Gag polyprotein.

Table 1: Kinetic Parameters for Synthetic Oligopeptide Substrates

| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Ac-Thr-Ile-Nle-Phe(NO₂)-Gln-Arg-NH₂ (Substrate QR) | 15 | - | - | [5] |

| Ac-Thr-Ile-Nle-Phe(NO₂)-Glu-Arg-NH₂ (Substrate ER) | 0.8 | - | 2.1 x 10⁷ | [5] |

| KIVKCF↓NCGK (Wild-type) | - | - | - | [2] |

| KIVKCF↓ACGK (N17A) | - | - | - | [2] |

| KIVKCF↓FCGK (N17F) | - | - | - | [2] |

| KIVKCF↓GCGK (N17G) | - | - | - | [2] |

| KIVKCF↓HCGK (N17H) | - | - | - | [2] |

| KIVKCF↓KCGK (N17K) | - | - | - | [2] |

| KIVKCF↓LCGK (N17L) | - | - | - | [2] |

| KIVKCF↓MCGK (N17M) | - | - | - | [2] |

| KIVKCF↓QCGK (N17Q) | - | - | - | [2] |

| KIVKCF↓RCGK (N17R) | - | - | - | [2] |

| KIVKCF↓SCGK (N17S) | - | - | - | [2] |

| KIVKCF↓TCGK (N17T) | - | - | - | [2] |

| KIVKCF↓VCGK (N17V) | - | - | - | [2] |

| KIVKCF↓WCGK (N17W) | - | - | - | [2] |

| KIVKCF↓YCGK (N17Y) | - | - | - | [2] |

Note: A comprehensive set of Km and kcat values for all P1' substituted peptides was not available in the cited literature. The ↓ symbol indicates the cleavage site.

Table 2: Kinetic Parameters for Natural Gag Polyprotein Cleavage Sites

| Cleavage Site | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference(s) |

| p7/p1 (NC/p1) | AETFYVDGTRN | 99 (± 8) | 0.152 (± 0.002) | 1.56 (± 0.11) | [6] |

Note: The kinetic parameters for other natural cleavage sites are subjects of ongoing research and are often determined using more complex cell-based or in-virion assays.

Experimental Protocols for Kinetic Characterization

A variety of assay formats can be employed to determine the kinetic parameters of HIV protease activity. The most common methods include Förster Resonance Energy Transfer (FRET) assays, High-Performance Liquid Chromatography (HPLC)-based assays, and spectrophotometric assays.

Förster Resonance Energy Transfer (FRET) Assay

FRET-based assays are continuous, high-throughput methods for monitoring protease activity.[3][7] They utilize a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[3]

Detailed Protocol for a Generic FRET-based HIV Protease Assay:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution appropriate for HIV protease activity, typically 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT.[7] The high salt concentration helps to mimic the environment within the viral particle.

-

HIV-1 Protease Stock Solution: Reconstitute lyophilized recombinant HIV-1 protease in the assay buffer to a desired stock concentration (e.g., 1 µM). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

-

FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to a high concentration (e.g., 10 mM) and store in the dark at -20°C.

-

Inhibitor Stock Solution (for inhibitor screening): Dissolve the test inhibitor in DMSO to a known concentration.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a 96-well or 384-well black microplate.

-

To each well, add the assay buffer.

-

Add the desired final concentration of HIV-1 protease (e.g., 10-50 nM).

-

If screening for inhibitors, add the desired concentration of the inhibitor and pre-incubate with the enzyme for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the FRET substrate to a final concentration typically around its Km value or in a range of concentrations for Km determination.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET pair.

-

Monitor the increase in fluorescence intensity over time in kinetic mode, with readings taken at regular intervals (e.g., every 30-60 seconds) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

-

To determine Km and Vmax, perform the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

-

To determine the inhibition constant (Ki), perform the assay with a fixed substrate concentration and a range of inhibitor concentrations.

-

High-Performance Liquid Chromatography (HPLC)-Based Assay

HPLC-based assays are endpoint assays that directly measure the substrate and product of the enzymatic reaction. This method offers high accuracy and the ability to detect multiple cleavage products simultaneously.

Detailed Protocol for a Generic HPLC-based HIV Protease Assay:

-

Reagent Preparation:

-

Prepare the assay buffer, HIV-1 protease, and substrate stock solutions as described for the FRET assay.

-

-

Assay Procedure:

-

Set up reaction tubes containing the assay buffer and HIV-1 protease at the desired concentration.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction mixture at 37°C for a specific time period (e.g., 10, 20, 30 minutes).

-

Stop the reaction at each time point by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

-

Centrifuge the samples to pellet any precipitated protein.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

HPLC Analysis:

-

Inject a defined volume of the sample onto a C18 reverse-phase HPLC column.

-

Separate the substrate and product(s) using a gradient of an appropriate mobile phase, such as a mixture of water with 0.1% TFA and acetonitrile with 0.1% TFA.

-

Detect the substrate and product peaks by monitoring the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

Quantify the amount of product formed by integrating the area under the corresponding peak and comparing it to a standard curve of the known product.

-

-

Data Analysis:

-

Calculate the reaction velocity for each time point.

-

Determine the kinetic parameters (Km and kcat) by performing the assay with varying substrate concentrations and analyzing the initial velocities as described for the FRET assay.

-

Continuous Spectrophotometric Assay

This method utilizes a chromogenic substrate that undergoes a change in absorbance upon cleavage by HIV protease.

Detailed Protocol for a Generic Spectrophotometric HIV Protease Assay:

-

Reagent Preparation:

-

Chromogenic Substrate: A commonly used substrate is Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂. Cleavage of the bond between p-nitrophenylalanine and glutamate results in a change in absorbance.

-

Prepare assay buffer, enzyme, and substrate solutions as previously described.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the assay buffer and the desired concentration of HIV-1 protease.

-

Place the cuvette in a spectrophotometer and equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the chromogenic substrate.

-

Continuously monitor the change in absorbance at a specific wavelength (e.g., 300 nm) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.

-

Determine the kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Visualizing the Process: Diagrams and Workflows

Mechanism of HIV Protease Catalysis

The following diagram illustrates the general mechanism of peptide bond hydrolysis catalyzed by the dimeric HIV protease.

Caption: Michaelis-Menten model of HIV protease catalysis.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the typical workflow for determining the kinetic parameters of an HIV protease substrate.

Caption: General workflow for an HIV protease kinetic assay.

Conclusion

The kinetic characterization of HIV protease substrate hydrolysis is a cornerstone of anti-HIV drug discovery and development. The methodologies outlined in this guide, from high-throughput FRET assays to precise HPLC-based methods, provide researchers with the tools to quantify the efficiency and specificity of this critical viral enzyme. The presented quantitative data serves as a valuable reference for substrate design and inhibitor development. A thorough understanding and application of these kinetic principles are essential for the continued development of novel and robust therapeutic strategies to combat HIV/AIDS.

References

- 1. enzymedevelopment.com [enzymedevelopment.com]

- 2. mdpi.com [mdpi.com]

- 3. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 4. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The gag precursor contains a specific HIV-1 protease cleavage site between the NC (P7) and P1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

The HIV-1 Protease Substrate Envelope: A Technical Guide to Accelerating Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless evolution of the Human Immunodeficiency Virus (HIV) presents a formidable challenge in the development of durable antiretroviral therapies. The emergence of drug-resistant strains of HIV-1 protease, a critical enzyme for viral maturation, necessitates innovative strategies in inhibitor design. This technical guide delves into the core concept of the HIV-1 protease substrate envelope , a powerful model for developing potent and robust inhibitors with a high barrier to resistance. By mimicking the conserved shape of natural substrates, inhibitors can be designed to fit within this envelope, making it difficult for the virus to develop mutations that selectively impact inhibitor binding without compromising its own replication. This document provides an in-depth exploration of the substrate envelope, including quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in the rational design of next-generation HIV-1 protease inhibitors.

Understanding the Substrate Envelope

The HIV-1 protease is a homodimeric aspartyl protease responsible for cleaving the viral Gag and Gag-Pol polyproteins at specific sites, a process essential for the production of mature, infectious virions.[1][2][3] While the amino acid sequences of these cleavage sites are diverse, structural studies have revealed a remarkable convergence in their three-dimensional conformation when bound to the protease active site.

The substrate envelope is defined as the consensus volume occupied by the ensemble of natural HIV-1 protease substrates when they are bound to the enzyme's active site.[4][5][6] This conserved, asymmetric shape, rather than a specific amino acid sequence, appears to be the primary determinant of substrate recognition by the protease.[6]

The central tenet of the substrate envelope hypothesis is that inhibitors designed to fit snugly within this consensus volume will be less susceptible to the development of drug resistance.[4][5] The rationale is that any mutation in the protease active site that diminishes the binding of such an inhibitor would likely also negatively impact the binding and processing of the natural substrates, thereby compromising viral fitness.[4][5] In contrast, many conventional protease inhibitors have moieties that protrude beyond the substrate envelope, creating opportunities for resistance mutations to arise at the points of contact without significantly affecting substrate recognition.[4][6]

Quantitative Data and Structural Insights

The active site of HIV-1 protease is a tunnel-like cleft formed at the dimer interface, with the catalytic dyad (Asp25/Asp25') located at its floor.[2][7][8] The substrate binds in an extended conformation within this cleft, making numerous interactions with the protease residues.

Table 1: Key Residues of the HIV-1 Protease Active Site Involved in Substrate and Inhibitor Binding

| Residue(s) | Location/Function | Role in Substrate/Inhibitor Binding |

| Asp25, Asp25' | Catalytic Dyad | Essential for catalysis; form hydrogen bonds with the hydroxyl group of the substrate transition-state mimic in inhibitors.[2][7] |

| Gly27, Gly27' | Active Site Floor | Accommodate and position the substrate for catalysis.[7] |

| Ile50, Ile50' | Flap Region | Part of the flexible "flaps" that close over the substrate/inhibitor; crucial for binding.[9] |

| Val82, Ile84 | Active Site Wall | Form part of the hydrophobic binding pockets (subsites) that accommodate substrate side chains.[9] |

| Arg8, Arg8' | Active Site | Form hydrogen bonds with the substrate backbone.[3] |

| Asp29, Asp30 | Active Site Floor | Can form hydrogen bonds with substrate side chains.[3] |

Table 2: Binding Affinities of Representative Protease Inhibitors

| Inhibitor | Design Strategy | Target | Ki (Wild-Type Protease) | Fold Change in Ki (Resistant Variants) | Reference |

| Darunavir (DRV) | Structure-Based Design | HIV-1 Protease | Sub-nanomolar | Low | [5] |

| Inhibitor 10c | Substrate Envelope-Guided | HIV-1 Protease | 0.2 pM | Low | [4] |

| Inhibitor 10d | Substrate Envelope-Guided | HIV-1 Protease | 0.9 pM | Low | [4] |

| Inhibitor 11b | Substrate Envelope-Guided | HIV-1 Protease | 0.5 pM | Low | [4] |

| CARB-AD37 | Substrate Envelope-Guided | HIV-1 Protease | 24 nM | 15-fold max | [1] |

| CARB-KB45 | Substrate Envelope-Guided | HIV-1 Protease | 58 nM | 50-fold max | [1] |

Note: The volume of the substrate envelope has been computationally modeled and is a key parameter in inverse design algorithms, though a single, universally cited value is not available as it depends on the specific set of substrate complexes used for its definition.[10][11]

Experimental Protocols

The study of the HIV-1 protease substrate envelope and the development of inhibitors based on this concept rely on a variety of sophisticated experimental techniques.

X-Ray Crystallography of Protease-Inhibitor Complexes

This technique provides high-resolution three-dimensional structures of the protease in complex with inhibitors, allowing for the direct visualization of how an inhibitor fits within the active site and its comparison to the substrate envelope.

Methodology:

-